molecular formula C22H17N5O6S B253638 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide

Cat. No. B253638
M. Wt: 479.5 g/mol
InChI Key: XECRZOHMSALUIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide is a chemical compound that has significant importance in scientific research. It is a potent inhibitor of a specific protein kinase, which makes it useful in various biochemical and physiological studies. In

Scientific Research Applications

This compound has a wide range of scientific research applications. It is primarily used as a protein kinase inhibitor, which makes it useful in the study of various signaling pathways. It has been shown to inhibit the activity of several protein kinases, including PDK1, PAK1, and PAK4, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide involves the inhibition of specific protein kinases. It binds to the ATP-binding site of the kinase, which prevents the transfer of phosphate groups to downstream targets. This inhibition leads to the disruption of various signaling pathways, which ultimately affects cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific protein kinases that it inhibits. It has been shown to affect various cellular processes such as cell growth, differentiation, and apoptosis. Additionally, it has been shown to have anti-inflammatory effects, which make it useful in the study of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide in lab experiments is its specificity for certain protein kinases. This specificity allows for the study of specific signaling pathways without affecting other cellular processes. However, one of the limitations of this compound is its potential toxicity. It is important to use this compound at appropriate concentrations to avoid any unwanted effects.

Future Directions

For research include the study of its effects on specific diseases and the development of more potent and specific inhibitors.

Synthesis Methods

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide is a multi-step process that involves the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper, but it can be found in the literature.

properties

Product Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide

Molecular Formula

C22H17N5O6S

Molecular Weight

479.5 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H17N5O6S/c28-21(17-13-19(33-26-17)14-2-7-18-20(12-14)32-11-10-31-18)25-15-3-5-16(6-4-15)34(29,30)27-22-23-8-1-9-24-22/h1-9,12-13H,10-11H2,(H,25,28)(H,23,24,27)

InChI Key

XECRZOHMSALUIP-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5

Origin of Product

United States

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